(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
CAS No.: 2034245-18-4
Cat. No.: VC5523711
Molecular Formula: C17H23N5O4S
Molecular Weight: 393.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034245-18-4 |
|---|---|
| Molecular Formula | C17H23N5O4S |
| Molecular Weight | 393.46 |
| IUPAC Name | [4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
| Standard InChI | InChI=1S/C17H23N5O4S/c1-20-12-13(11-18-20)27(24,25)22-8-4-7-21(9-10-22)17(23)16-14-5-2-3-6-15(14)26-19-16/h11-12H,2-10H2,1H3 |
| Standard InChI Key | ISYHFGZDSRVNAQ-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NOC4=C3CCCC4 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula is C₁₇H₂₃N₅O₄S, with an exact mass of 393.46 g/mol . Its IUPAC name, [4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone, reflects its hybrid structure comprising a diazepane ring, a sulfonylated pyrazole, and a fused bicyclic isoxazole system . Key identifiers include:
| Property | Value |
|---|---|
| PubChem CID | 86266966 |
| SMILES | CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NOC4=C3CCCC4 |
| InChIKey | ISYHFGZDSRVNAQ-UHFFFAOYSA-N |
| Synonym | AKOS024573660, F6512-7071 |
Structural Features
The molecule integrates three distinct pharmacophores:
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1,4-Diazepane Ring: A seven-membered saturated ring with two nitrogen atoms, commonly associated with CNS activity due to structural similarity to benzodiazepines.
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Sulfonamide Group: The 1-methylpyrazol-4-ylsulfonyl moiety introduces potential hydrogen-bonding interactions, often critical for enzyme inhibition.
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Tetrahydrobenzoisoxazole: A bicyclic system combining an isoxazole ring fused to a cyclohexene scaffold, which may enhance metabolic stability compared to monocyclic analogues .
Synthesis and Retrosynthetic Analysis
Analytical Data
Critical spectral data for structural confirmation would include:
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¹H NMR: Resonances for the methyl group on pyrazole (~δ 3.9 ppm), diazepane methylenes (~δ 2.5–3.5 ppm), and isoxazole protons (~δ 6.5–7.0 ppm).
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HRMS: A molecular ion peak at m/z 393.46 (M+H⁺) consistent with the molecular formula .
| Target Class | Rationale | Potential Indication |
|---|---|---|
| GABAₐ Receptors | Structural analogy to diazepam derivatives | Anxiety, seizures |
| Carbonic Anhydrase | Sulfonamide group as a zinc-binding motif | Glaucoma, epilepsy |
| COX-2 | Isoxazole ring similarity to celecoxib | Inflammation |
ADMET Profiling (Predicted)
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Lipophilicity: Calculated logP ~2.8 (moderate permeability).
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Solubility: Limited aqueous solubility due to aromatic moieties; may require formulation enhancements.
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Metabolic Stability: Susceptible to CYP3A4-mediated oxidation at the diazepane ring.
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